molecular formula C27H24N2O3 B11196671 2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide

2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide

Cat. No.: B11196671
M. Wt: 424.5 g/mol
InChI Key: NNKSIQOENNVKNW-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or H2O2.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products would depend on the specific reaction conditions but could include oxidized quinoline derivatives, reduced carboxamides, or substituted quinoline compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Receptor Binding: Could be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. Molecular targets could include kinases, proteases, or G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)quinoline-4-carboxamide
  • N-(4-phenylbutan-2-yl)quinoline-4-carboxamide

Uniqueness

The unique combination of the benzodioxole and phenylbutan groups in the quinoline carboxamide structure might confer distinct biological activities or chemical properties compared to similar compounds.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-phenylbutan-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C27H24N2O3/c1-18(11-12-19-7-3-2-4-8-19)28-27(30)22-16-24(29-23-10-6-5-9-21(22)23)20-13-14-25-26(15-20)32-17-31-25/h2-10,13-16,18H,11-12,17H2,1H3,(H,28,30)

InChI Key

NNKSIQOENNVKNW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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